molecular formula C15H22N2O3S B2912676 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide CAS No. 953159-15-4

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide

Numéro de catalogue B2912676
Numéro CAS: 953159-15-4
Poids moléculaire: 310.41
Clé InChI: LWYPOWPKFUHOCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is a chemical compound, but there is limited information available about it. It seems to be related to a class of compounds used in the development of drugs .

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, which is an indirect effect of the compound . The inhibition of FXa and the subsequent reduction in thrombin generation disrupt the coagulation cascade, thereby exerting an antithrombotic effect .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide’s action primarily involve the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and an overall antithrombotic effect .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide in lab experiments is its specificity for TRPV1, which allows for targeted inhibition of this ion channel. Additionally, this compound has been shown to have a high binding affinity for TRPV1, which makes it a potent inhibitor. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences.

Orientations Futures

There are several future directions for N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide research. One direction is to further explore the potential applications of this compound in drug discovery and medicinal chemistry. Another direction is to investigate the use of this compound in combination with other compounds to enhance its efficacy. Additionally, future research could focus on developing more specific and potent TRPV1 inhibitors based on the structure of this compound.

Méthodes De Synthèse

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction produces N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonyl chloride, which is then reacted with ammonia to form this compound.

Applications De Recherche Scientifique

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In drug discovery, this compound has been used as a lead compound to develop novel drugs for the treatment of various diseases. In neuroscience, this compound has been studied for its potential as a tool to study the role of ion channels in neuronal signaling.

Analyse Biochimique

Biochemical Properties

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has an inhibitory constant of 0.08 nM for human factor Xa, showing over 30,000-fold selectivity for factor Xa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Cellular Effects

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis .

Molecular Mechanism

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide exerts its effects at the molecular level by directly inhibiting activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .

Temporal Effects in Laboratory Settings

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Dosage Effects in Animal Models

In animal models, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has shown dose-dependent antithrombotic efficacy . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is metabolized in humans, with a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) identified as the major circulating metabolite . This metabolite is inactive against human FXa .

Propriétés

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPOWPKFUHOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.